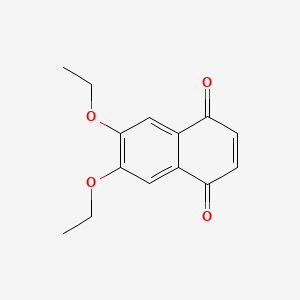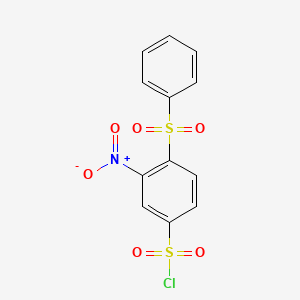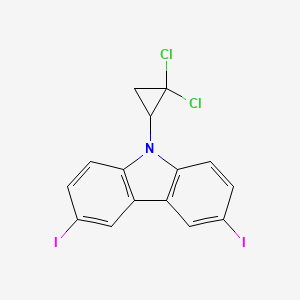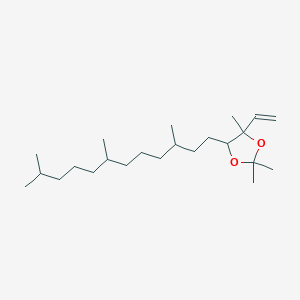
2-Propan-2-ylsulfanylethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propan-2-ylsulfanylethynylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a propan-2-ylsulfanyl group and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-ylsulfanylethynylbenzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by nucleophilic substitution, utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethylene or ethane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylene or ethane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
科学的研究の応用
2-Propan-2-ylsulfanylethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Propan-2-ylsulfanylethynylbenzene involves its interaction with molecular targets through its functional groups:
Ethynyl Group: Can participate in π-π interactions with aromatic systems or act as a nucleophile in reactions.
Propan-2-ylsulfanyl Group: Can undergo oxidation or reduction, influencing the compound’s reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
2-Phenylethynylbenzene: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
2-Propan-2-ylsulfanylbenzene: Lacks the ethynyl group, limiting its potential for π-π interactions and nucleophilic reactions.
Uniqueness
2-Propan-2-ylsulfanylethynylbenzene is unique due to the presence of both the ethynyl and propan-2-ylsulfanyl groups, which confer a combination of reactivity and interaction potential not found in similar compounds.
特性
CAS番号 |
91211-37-9 |
|---|---|
分子式 |
C11H12S |
分子量 |
176.28 g/mol |
IUPAC名 |
2-propan-2-ylsulfanylethynylbenzene |
InChI |
InChI=1S/C11H12S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
InChIキー |
KIOAMNASOMVPPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)

![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)

![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)

![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)

![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)

![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
